1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has been studied for its potential applications in various fields, including as inhibitors of human neutrophil elastase and fibroblast growth factor receptors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives, which were evaluated against c-Met and ALK .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods . For example, one study reported the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102, which correlated with the effectiveness of the inhibitor interaction with the enzyme .Chemical Reactions Analysis
Chemical reactions involving this compound have been studied in the context of its potential as a therapeutic agent . For example, one study found that modifications of the pyrrolo[3,2-b]pyridine scaffold resulted in changes in HNE inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . For example, it has a molecular weight of 146.15 and its structure is available as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a critical intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in the preparation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, leading to the formation of tricyclic heterocycles in good yields (El-Nabi, 2004). Additionally, its derivatives have been synthesized for potential use as small molecule anticancer drugs, highlighting its significance in medicinal chemistry (Wang et al., 2017).
Single Molecule Magnets
The compound has also found applications in the field of molecular magnetism. A study demonstrated its use as a ligand in coordinating paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This opens new avenues for its application in designing magnetic materials and devices.
Spectroscopic and Computational Studies
Spectroscopic and computational studies of related compounds have provided insights into their molecular structures and interactions. For example, 7-azaindole-3-carboxaldehyde, structurally related to this compound, has been analyzed through X-ray crystallography, FTIR, FT-Raman spectroscopy, and density functional calculations, revealing its potential as a building block for antibacterial, antifungal, and anticancer agents (Morzyk-Ociepa et al., 2017).
Fluorescence Studies
The compound's derivatives have been explored for their photophysical properties, where studies on specific solute-solvent interactions and electron donor-acceptor substituents of novel Pyrazolo Naphthyridines have shown that their fluorescence depends on the substituents present, suggesting potential applications in optical and electronic devices (Patil et al., 2010).
Synthesis of Benzo-Fused Compounds
Moreover, this compound and its derivatives have been employed in the synthesis of novel benzo-fused compounds such as indolizines and pyrrolo[1,2-a]quinolines, highlighting its versatility and utility in synthetic organic chemistry (Nayak & Kim, 2015).
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .
Biochemical Pathways
The activated FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that compound 4h, a derivative of this compound, has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound and its derivatives have promising anticancer properties.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to form stable interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as human neutrophil elastase (HNE) and fibroblast growth factor receptor 4 (FGFR4), forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region . These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown antiproliferative activity against cancer cell lines such as Hep3B . Additionally, it can modulate insulin sensitivity and glucose uptake in muscle and fat cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a hinge binder, it forms hydrogen bonds with specific amino acids in the target enzyme’s active site, leading to inhibition or activation . This compound can also affect gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo nitration, nitrosation, bromination, and iodination, which may affect its activity and stability . Long-term exposure to this compound can lead to sustained changes in cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced glucose uptake and insulin sensitivity . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects and dose-response relationships are essential considerations in studying this compound’s effects in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . This compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . The compound’s localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWXZAFVHTGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591788 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276862-85-2 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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